molecular formula C11H12N2O B2630266 3-((Oxetan-3-ylamino)methyl)benzonitrile CAS No. 1342988-09-3

3-((Oxetan-3-ylamino)methyl)benzonitrile

Cat. No.: B2630266
CAS No.: 1342988-09-3
M. Wt: 188.23
InChI Key: YWZVIYYWHRMUPQ-UHFFFAOYSA-N
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Description

3-((Oxetan-3-ylamino)methyl)benzonitrile (CAS 1342988-09-3) is a high-purity chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is characterized by its benzonitrile core linked to an oxetane ring via an aminomethyl group, a structure that makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The oxetane ring is a four-membered oxygen-containing heterocycle known to improve the metabolic stability, water solubility, and lipophilicity of host molecules, making it a highly sought-after motif in drug discovery . This compound serves as a crucial synthetic precursor for developing novel therapeutic agents. Recent research has utilized this specific benzonitrile derivative as a key building block in the synthesis of new oxetanyl-quinoline derivatives . These novel compounds have demonstrated significant antimicrobial and antimycobacterial activity . Specifically, derivatives containing this structural motif have shown excellent in vitro activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis, with minimum inhibitory concentration (MIC) values as low as 3.41–12.23 μM . In silico studies suggest that the mechanism of action for these active compounds may involve stable and significant binding to ATP synthase, indicating a plausible route for inhibiting microbial growth . Researchers can leverage this compound as a versatile scaffold for constructing potential inhibitors and probing structure-activity relationships in drug discovery projects, particularly in the development of new anti-infective agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(oxetan-3-ylamino)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-5-9-2-1-3-10(4-9)6-13-11-7-14-8-11/h1-4,11,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZVIYYWHRMUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Oxetan-3-ylamino)methyl)benzonitrile typically involves the reaction of 3-aminomethylbenzonitrile with an oxetane derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amino group, followed by the addition of an oxetane derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-((Oxetan-3-ylamino)methyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Modulation

3-((Oxetan-3-ylamino)methyl)benzonitrile has been identified as a potential modulator of the GPR52 receptor, which is implicated in various neuropsychiatric disorders. Research indicates that compounds targeting this receptor can be beneficial in treating conditions such as schizophrenia, depression, and anxiety disorders .

Protein Degradation

The compound is categorized under protein degrader building blocks, indicating its utility in developing novel therapeutic agents that can selectively degrade target proteins associated with diseases . This approach is particularly valuable in cancer therapy, where inhibiting specific proteins can lead to tumor regression.

Case Study 1: GPR52 Modulation

A recent study highlighted the effectiveness of GPR52 modulators in animal models of schizophrenia. Compounds similar to this compound demonstrated significant improvements in behavioral symptoms associated with the disorder. These findings underscore the potential of such compounds in developing new antipsychotic medications .

Case Study 2: Protein Degradation Mechanisms

In vitro studies have shown that compounds designed as protein degraders can effectively target and degrade specific oncoproteins in cancer cells. The inclusion of oxetane moieties in these compounds has been linked to enhanced cellular permeability and stability, making them promising candidates for further development .

Comparative Analysis of Related Compounds

Compound NameApplication AreaNotable Findings
4-((Oxetan-3-ylamino)methyl)benzonitrileAntimicrobial & AnticancerExhibits significant activity against resistant strains and tumor cells .
GPR52 ModulatorsNeuropsychiatric DisordersEffective in reducing symptoms in animal models of schizophrenia .
Protein Degrader Building BlocksCancer TherapyTargeted degradation of oncoproteins leads to tumor regression .

Mechanism of Action

The mechanism of action of 3-((Oxetan-3-ylamino)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The oxetane ring and amino group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

Benzonitrile derivatives are widely explored in medicinal chemistry and materials science. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Interactions References
3-((Oxetan-3-ylamino)methyl)benzonitrile Oxetane-3-aminomethyl (meta) C₁₁H₁₂N₂O 188.23 Pharmaceutical intermediates
4-((Oxetan-3-ylamino)methyl)benzonitrile Oxetane-3-aminomethyl (para) C₁₁H₁₂N₂O 188.23 Protein degrader building blocks
5FB (4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile) Thiazolidinone, trifluoromethyl, methoxy C₂₀H₁₆F₃NO₄S 423.41 Binds estrogen-related receptor α (hydrogen bonds with ARG 372)
(R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate Fluorophenyl, cyclopropylmethyl C₁₈H₁₇FN₂O₂·C₂H₂O₄ 422.42 (free base) Therapeutic agent (selectivity studies)
3-(3-Thienyl)benzonitrile Thienyl (meta) C₁₁H₇NS 185.24 Organic electronics
3-((2,6-dichloropyrimidin-4-yl)methyl)benzonitrile Dichloropyrimidinylmethyl C₁₂H₇Cl₂N₃ 264.11 Synthetic intermediate
3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile Piperazinyl-phenethyl C₂₀H₂₃N₃ 305.42 Neurological target modulation

Key Findings from Comparative Analysis

Pharmacological Potential
  • Oxetane Derivatives: The oxetane group in this compound improves aqueous solubility compared to non-polar analogs like 3-(3-thienyl)benzonitrile . However, its para-isomer (4-((Oxetan-3-ylamino)methyl)benzonitrile) is prioritized in protein degradation research due to steric effects favoring target engagement .
  • Fluorophenyl and Cyclopropylmethyl Derivatives : The compound in exhibits enhanced selectivity for biological targets due to fluorine’s electron-withdrawing effects and the cyclopropyl group’s conformational rigidity .

Biological Activity

3-((Oxetan-3-ylamino)methyl)benzonitrile is a compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an oxetane ring and a benzonitrile moiety. The oxetane group enhances the compound's solubility and bioavailability, which are critical factors in drug development. The structural formula can be summarized as follows:

  • Chemical Formula : C12_{12}H12_{12}N2_2O
  • Molecular Weight : 200.24 g/mol

Kinase Inhibition

This compound has been investigated for its potential as a kinase inhibitor , targeting various protein kinases implicated in several diseases, including cancer. Preliminary studies indicate that this compound exhibits favorable interactions with specific kinases, potentially leading to selective inhibition. The inhibition of kinase activity is crucial in the treatment of diseases characterized by aberrant kinase signaling.

Table 1: Kinase Targets of this compound

Kinase TypeExamples of Kinases Targeted
Receptor Tyrosine KinasesPDGF-R, c-Met, FGFR3
Serine/Threonine Kinasesb-RAF, MKK6
Fusion KinasesBCR-Abl, FAK

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, altering their activity. For instance, it has been suggested that the compound may target CDK2, a protein kinase involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells .

In Vitro Studies

Recent studies have focused on the in vitro biological assessment of related compounds that share structural features with this compound. For example, compounds with oxetane rings have shown improved interactions with biological targets compared to their non-oxetane counterparts .

Table 2: Summary of Biological Activity Studies

Compound NameCell Line TestedIC50 Value (µM)Notes
This compoundA549 (Lung Cancer)TBDPotential kinase inhibition
4b (Benzofuran derivative)A5491.48Comparable to staurosporine
15a (Morpholinomethyl derivative)NCI-H230.49Significant antiproliferative activity

Case Studies

A notable study evaluated the antiproliferative activities of various benzofuran derivatives against lung cancer cell lines A549 and NCI-H23. The results indicated that certain modifications to the benzofuran structure significantly enhanced cytotoxicity, suggesting that similar modifications might also enhance the efficacy of this compound .

Q & A

Q. What spectroscopic techniques are recommended for characterizing 3-((Oxetan-3-ylamino)methyl)benzonitrile?

A combination of FT-IR (to identify functional groups like nitrile and oxetane), NMR (¹H and ¹³C for structural elucidation), and UV-Vis spectroscopy (to study electronic transitions) is standard. Computational methods like Fukui indices and Electron Localization Function (ELF) can validate experimental spectral data by modeling electron density and reactivity .

Q. How can researchers confirm the purity of synthesized this compound?

Use HPLC (with UV detection) and TLC (visualized under UV light or iodine staining) to assess purity. Cross-reference with commercial standards, noting that suppliers like Sigma-Aldrich may not provide analytical data, necessitating third-party validation .

Q. What safety protocols are critical when handling this compound?

Follow SDS guidelines for nitriles, including PPE (gloves, goggles), ventilation , and spill containment. Aladdin Scientific’s SDS for similar benzonitriles emphasizes avoiding inhalation and skin contact, with emergency measures like using CHEMTREC for exposure incidents .

Advanced Research Questions

Q. How can contradictions in spectroscopic or reactivity data be resolved?

Employ density functional theory (DFT) to model Fukui indices for nucleophilic/electrophilic sites and Localized Orbital Locator (LOL) maps to explain anomalies. For example, discrepancies in NMR shifts may arise from solvent effects or tautomerism, requiring computational validation .

Q. What strategies optimize synthetic yields of this compound?

Explore solvent polarity (e.g., DMF vs. THF), catalysts (e.g., AlCl₃ for nitrile formation), and reaction temperature using Design of Experiments (DoE) . Multi-step syntheses, as in Alogliptin analogs, often require intermediates like oxetane-3-amine to be purified via column chromatography and characterized by ¹³C NMR .

Q. How can molecular geometry and intermolecular interactions be determined experimentally?

Single-crystal X-ray diffraction is ideal for resolving bond angles and packing motifs. Compare results with DFT-optimized structures, as demonstrated for (E)-3-(2-hydroxy-3-methoxybenzylidene-amino)benzonitrile in crystallography studies .

Q. What methods assess the toxicity of novel benzonitrile analogs?

Use in silico tools (e.g., QSAR models) to predict toxicity endpoints and cross-reference databases like the Chemical Toxicity Database. For in vitro validation, conduct MTT assays on cell lines to measure cytotoxicity .

Q. How can metabolites of this compound be identified in pharmacological studies?

Apply high-resolution mass spectrometry (HRMS) with exact mass matching (e.g., 502.2179 Da in ) and MS/MS fragmentation to trace metabolic pathways. Isotopic labeling can track biotransformation in vivo .

Q. How to address discrepancies in pharmacological activity across studies?

Investigate enantiomeric purity (e.g., via chiral HPLC) and salt forms (e.g., oxalate salts in ), which can alter bioavailability. Replicate assays under standardized conditions (pH, temperature) to isolate variables .

Q. What advanced techniques validate synthetic intermediates?

Combine 2D NMR (COSY, HSQC) to confirm connectivity and LC-MS to verify molecular weight. For example, Alogliptin intermediates were validated using ¹H/¹³C NMR and ESI-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.